molecular formula C24H27NO3 B1139930 N-[N,O-Isopropyliden- CAS No. 158512-24-4

N-[N,O-Isopropyliden-

Katalognummer: B1139930
CAS-Nummer: 158512-24-4
Molekulargewicht: 377.5 g/mol
InChI-Schlüssel: WLQFCUPIQRHKFS-KIZRIRGWSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-[N,O-Isopropylidene- is a chemical compound that has garnered significant attention in scientific research due to its potential applications in various fields. This compound is characterized by the presence of an isopropylidene group, which is a common protecting group used in organic synthesis to protect hydroxyl groups during chemical reactions.

Wissenschaftliche Forschungsanwendungen

N-[N,O-Isopropylidene- compounds have a wide range of scientific research applications, including:

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-[N,O-Isopropylidene- typically involves the reaction of a suitable precursor with acetone in the presence of an acid catalyst. For example, the preparation of 2,3-O-isopropylidene-β-D-ribofuranosylamine involves the reaction of ribopyranosylamine with acetone, 2,2-dimethoxypropane, and toluene-sulphonic acid . Another method involves the direct condensation of dipeptides with acetone to form 2-(2,2,4-trialkyl-5-oxoimidazolidin-1-yl)alkanoic acids .

Industrial Production Methods

Industrial production of N-[N,O-Isopropylidene- compounds often follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. The choice of solvents, catalysts, and purification methods are crucial factors in scaling up the production process.

Analyse Chemischer Reaktionen

Types of Reactions

N-[N,O-Isopropylidene- compounds undergo various types of chemical reactions, including:

    Oxidation: These compounds can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the isopropylidene group to hydroxyl groups.

    Substitution: Nucleophilic substitution reactions can occur at the isopropylidene group, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in the reactions of N-[N,O-Isopropylidene- compounds include:

    Oxidizing agents: Such as sodium metaperiodate and potassium permanganate.

    Reducing agents: Such as lithium aluminum hydride and sodium borohydride.

    Acid catalysts: Such as p-toluenesulphonic acid and sulfuric acid.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, the reaction of methyl α-D-glucopyranoside with 2,2-dimethoxypropane in the presence of p-toluenesulphonic acid yields methyl 4,6-O-isopropylidene-α-D-glucopyranoside .

Vergleich Mit ähnlichen Verbindungen

N-[N,O-Isopropylidene- compounds are similar to other protecting groups used in organic synthesis, such as acetals and ketals. they offer unique advantages, such as:

    Stability: N-[N,O-Isopropylidene- compounds are more stable under acidic conditions compared to acetals.

    Selectivity: They provide selective protection and deprotection of hydroxyl groups, which is crucial in complex synthetic routes.

List of Similar Compounds

    Acetals: Used for protecting aldehydes and ketones.

    Ketals: Used for protecting ketones.

    Silyl ethers: Used for protecting alcohols.

Eigenschaften

CAS-Nummer

158512-24-4

Molekularformel

C24H27NO3

Molekulargewicht

377.5 g/mol

IUPAC-Name

(2R)-1-[(3aR,8bS)-2,2-dimethyl-4,8b-dihydro-3aH-indeno[1,2-d][1,3]oxazol-1-yl]-2-benzyl-3-[(2S)-oxiran-2-yl]propan-1-one

InChI

InChI=1S/C24H27NO3/c1-24(2)25(22-20-11-7-6-10-17(20)14-21(22)28-24)23(26)18(13-19-15-27-19)12-16-8-4-3-5-9-16/h3-11,18-19,21-22H,12-15H2,1-2H3/t18-,19+,21-,22+/m1/s1

InChI-Schlüssel

WLQFCUPIQRHKFS-KIZRIRGWSA-N

Isomerische SMILES

CC1(N([C@@H]2[C@H](O1)CC3=CC=CC=C23)C(=O)[C@@H](C[C@H]4CO4)CC5=CC=CC=C5)C

SMILES

CC1(N(C2C(O1)CC3=CC=CC=C23)C(=O)C(CC4CO4)CC5=CC=CC=C5)C

Kanonische SMILES

CC1(N(C2C(O1)CC3=CC=CC=C23)C(=O)C(CC4CO4)CC5=CC=CC=C5)C

Synonyme

[3aS-[3[S*(R*)],3aα,8aα]]-3,3a,8,8a-Tetrahydro-2,2-dimethyl-3-[2-(oxiranylmethyl)-1-oxo-3-phenylpropyl]-2H-indeno[1,2-d]oxazole; 

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.